3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide
Description
Molecular Identity and Significance
3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide (CAS: 1096864-14-0) is a synthetic organic compound with the molecular formula C₁₂H₁₄N₄O₃ and a molecular weight of 262.26 g/mol . Its structure integrates two pharmacologically significant motifs:
- A benzamide core (C₆H₅CONH₂) at position 4 of the benzene ring.
- A 3-methylhydantoin moiety (imidazolidine-2,4-dione with a methyl group at N3) linked via a methylene bridge (–CH₂–) to the benzene ring.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₄N₄O₃ |
| Molecular Weight | 262.26 g/mol |
| CAS Registry Number | 1096864-14-0 |
| SMILES | CN1CC(=O)N(C1=O)CC2=C(C=C(C=C2)C(=O)N)N |
The compound’s significance lies in its structural hybridity, combining the hydrogen-bonding capacity of the hydantoin ring with the aromatic rigidity of benzamide. Such hybrids are often explored in medicinal chemistry for targeting enzymes like carbonic anhydrases or G protein-coupled receptors.
Historical Context and Discovery
The compound was first synthesized in the early 21st century, with PubChem records indicating its initial registration on July 21, 2009 . Its development aligns with broader trends in combinatorial chemistry, where modular synthesis routes enable rapid diversification of heterocyclic scaffolds.
Key Milestones:
- Hydantoin Chemistry : The hydantoin core’s synthetic versatility was established in the 19th century via the Bucherer–Bergs reaction , which combines cyanohydrins with ammonium carbonate.
- Benzamide Functionalization : Advances in amide coupling reagents (e.g., thionyl chloride, carbodiimides) facilitated the integration of benzamide groups into complex architectures.
- Modern Synthesis : Contemporary routes, such as those described in patent CN105777647A, employ Ullmann-type couplings or Mitsunobu reactions to attach the hydantoin moiety to the benzamide scaffold.
Chemical Classification and Nomenclature
The compound belongs to two overlapping chemical classes:
Heterocyclic Compounds
Substituent Nomenclature
Table 2: Substituent Analysis
IUPAC Nomenclature Breakdown
The systematic name reflects:
- Parent structure : Benzamide (benzene + carboxamide).
- Substituents :
- Amino group at position 3.
- (3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl group at position 4.
This nomenclature adheres to Priority Order rules, where the hydantoin moiety is treated as a substituent due to the benzamide’s seniority in the functional group hierarchy.
Properties
IUPAC Name |
3-amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-15-6-10(17)16(12(15)19)5-8-3-2-7(11(14)18)4-9(8)13/h2-4H,5-6,13H2,1H3,(H2,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTRMDQSILHKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC2=C(C=C(C=C2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-chloromethyl-N-(3-amino-4-substituted)benzamide derivatives are commonly used intermediates.
- The imidazolidine-2,5-dione ring is typically introduced via nucleophilic substitution reactions with the chloromethyl group.
- Amination at the 3-position can be done either before or after the introduction of the imidazolidinone moiety depending on synthetic convenience.
Typical Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | 4-chloromethylbenzamide + imidazolidinone | DMF, potassium carbonate or calcium carbonate | 80–130 °C | 89–97.5 | Potassium carbonate or CaCO3 used as base; DMF or dioxane as solvent; reaction times 1.5–12 h |
| 2 | Amination | Introduction of amino group at 3-position | Varies | Varies | High | Amination can be achieved via nitration followed by reduction or direct substitution |
| 3 | Purification | Recrystallization from ethanol or isopropanol | Room temperature to reflux | — | — | Purification by recrystallization to improve purity to >98% |
Data synthesized from patent EP2525830B1 and related synthetic protocols for similar benzamide derivatives
Representative Procedure
Nucleophilic substitution reaction : A mixture of 4-chloromethyl-N-(3-amino-4-substituted)benzamide (e.g., 0.5 g, 1.16 mmol) and imidazolidinone derivative is stirred in N,N-dimethylformamide (DMF) with potassium carbonate or calcium carbonate as base at 90–130 °C for 4–12 hours. The reaction progress is monitored by TLC or HPLC. After completion, the mixture is cooled, diluted with water, and the precipitate is filtered and dried to yield the crude product.
Purification : The crude product is dissolved in ethanol or isopropanol, refluxed, and then cooled to precipitate the pure compound. Filtration and drying yield the purified 3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide with purity >98% and yields ranging from 89% to 97.5%.
Analytical Data and Reaction Optimization
| Parameter | Observations/Values |
|---|---|
| Solvent | DMF, 1,4-dioxane, ethanol, isopropanol |
| Base | Potassium carbonate, calcium carbonate |
| Temperature Range | 80–135 °C |
| Reaction Time | 1.5–12 hours |
| Yield Range | 89–97.5% |
| Purity after recrystallization | >98% |
| Monitoring Techniques | Thin-layer chromatography (TLC), HPLC, NMR spectroscopy |
Optimization studies indicate that using potassium carbonate in DMF at 80 °C for 4.5 hours gives yields up to 97.5% with high purity. Alternative conditions with calcium carbonate at 90 °C for 12 hours also provide good yields (~89%) with comparable purity. Higher temperatures (up to 130 °C) and shorter reaction times (1.5 h) in dioxane have been reported to achieve 91–96% yields, demonstrating flexibility in reaction conditions depending on scale and equipment.
Research Findings and Notes
- The choice of base and solvent critically affects the yield and purity. Potassium carbonate in DMF is preferred for better solubility and reactivity.
- Reaction temperature and time must be balanced to avoid decomposition or side reactions.
- The amino group at the 3-position is stable under these reaction conditions, allowing late-stage functionalization.
- Recrystallization from ethanol or isopropanol is effective for removing impurities and achieving high purity.
- The compound's molecular weight is 262.26 g/mol, and it exhibits skin irritation and oral toxicity hazards, necessitating careful handling during synthesis.
Summary Table of Preparation Methods
This detailed synthesis overview reflects the current state of knowledge on the preparation of this compound, based on diverse and authoritative chemical patent literature and experimental data. The methods are scalable and provide high yields and purity suitable for further pharmaceutical or chemical research applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imidazolidinone ring can be reduced to form different imidazolidine derivatives.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted benzamides, imidazolidinones, and their respective oxidized or reduced forms.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide serves as an important intermediate for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions including oxidation, reduction, and substitution reactions.
Key Reactions:
- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction: The imidazolidinone ring can be reduced to yield different derivatives.
- Substitution: The compound's benzamide core facilitates electrophilic and nucleophilic substitution reactions.
Biology
This compound has been investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes. The interactions are primarily mediated by the amino group forming hydrogen bonds with biological macromolecules, while the imidazolidinone moiety engages in hydrophobic interactions.
Potential Biological Activities:
- Antiviral Properties: Similar compounds have shown efficacy against viruses like Hepatitis B Virus (HBV), indicating potential for further research in antiviral applications.
- Anticancer Activity: There is evidence suggesting that benzamide derivatives can induce apoptosis in cancer cells, making this compound a candidate for anticancer drug development.
Medicine
Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and anticancer activities. The structural features of the compound may enhance its bioactivity against various diseases.
Case Study 1: Antiviral Efficacy
A study on benzamide derivatives indicated significant inhibition of HBV replication in vitro. Although direct results for this specific compound were not reported, related compounds demonstrated the ability to upregulate APOBEC3G levels within host cells, suggesting a mechanism of action that could be relevant for antiviral applications.
Case Study 2: Anticancer Activity
Research focusing on similar benzamide derivatives highlighted their capacity to induce apoptosis across various cancer cell lines. These findings suggest that this compound could be further explored for its cytotoxic effects against cancer cells.
Mechanism of Action
The mechanism by which 3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the imidazolidinone ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s benzamide core and substituents are compared to three analogs (Table 1):
Key Observations :
Imidazolidinone vs. Thiourea: The imidazolidinone group in the target compound differs from the thiourea in L1 ligands . Thiourea derivatives are effective in catalysis due to sulfur’s electron-donating properties, whereas imidazolidinones may favor biological interactions (e.g., enzyme inhibition).
Amino vs. Hydroxy/Methoxy: The amino group at the 3-position contrasts with Rip-D’s 2-hydroxy and methoxy groups . Methoxy groups enhance lipophilicity and electron-donating effects, while amino groups increase polarity and hydrogen-bonding capacity.
Ester vs. Amide: The propanoate ester in the pyridyl derivative improves membrane permeability compared to the target compound’s amide group, which may enhance metabolic stability.
Physicochemical Properties
- Hydrogen Bonding: The imidazolidinone’s carbonyl groups and amino substituent suggest strong hydrogen-bonding capacity, comparable to Rip-D’s hydroxy group but distinct from L1’s thiourea.
- Solubility: The amino and amide groups may confer moderate water solubility, whereas Rip-D’s methoxy groups and L1’s thiourea likely reduce aqueous solubility .
Biological Activity
3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide (CAS No. 1096864-14-0) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with an amino group and a substituted imidazolidinone moiety, suggesting various applications in medicinal chemistry and biological research. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 262.26 g/mol. The structure can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₄N₄O₃ |
| CAS Number | 1096864-14-0 |
| Boiling Point | Not available |
The biological activity of this compound is thought to be mediated through its interactions with various biological macromolecules. The amino group allows for hydrogen bonding with proteins and enzymes, while the imidazolidinone ring can engage in hydrophobic interactions. These interactions may modulate enzyme activity or receptor function, leading to diverse biological effects.
Anticancer Properties
The compound's structural features may also confer anticancer properties. Similar compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The imidazolidinone moiety is particularly noted for its role in enhancing the cytotoxic effects against cancer cells .
Case Studies
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of benzamide derivatives against HBV. While specific results for this compound were not reported, related compounds demonstrated significant inhibition of HBV replication in vitro. The mechanism was linked to the upregulation of APOBEC3G levels within host cells .
Case Study 2: Anticancer Activity
In another investigation focusing on similar benzamide derivatives, researchers found that these compounds could induce apoptosis in various cancer cell lines. The study highlighted the potential for developing new anticancer agents based on the benzamide scaffold, suggesting that this compound could be further explored for its cytotoxic effects.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-4-(methylbenzamide) | Simple amine substitution | Moderate antibacterial properties |
| 4-Amino-3-(methylimidazolidinone)benzamide | Imidazolidinone moiety | Anticancer activity |
| 3-Amino-4-[2,5-dioxoimidazolidinone]benzamide | Dioxo substitution | Potential antiviral properties |
| 3-Amino-4-[ (3-methyl) dioxoimidazolidinone] | Unique methylation pattern | Investigated for antiviral effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound's synthesis likely involves coupling a benzamide precursor with a 3-methyl-2,5-dioxoimidazolidine moiety. Evidence from analogous reactions (e.g., benzimidazole/diamide synthesis) suggests refluxing in ethanol with glacial acetic acid as a catalyst promotes condensation . Key variables include solvent polarity, temperature (typically 45–100°C), and stoichiometric ratios of reactants. For example, acyl chloride intermediates improve leaving-group efficiency in amide bond formation . Yield optimization may require column chromatography (e.g., chloroform:methanol eluent) and crystallization (e.g., dimethyl ether) for purification .
Q. Which characterization techniques are critical for verifying the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and imidazolidinone carbonyls (δ 160–180 ppm) .
- IR Spectroscopy : Stretching vibrations at ~1700 cm (C=O, imidazolidinone) and ~3300 cm (N-H, amine) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]) and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. experimental C/H/N/O percentages to confirm purity (>95%) .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., keto-enol shifts in imidazolidinone) or solvent effects. Use deuterated solvents (e.g., DMSO-d) to stabilize specific tautomers . For ambiguous peaks, compare computational predictions (DFT-optimized geometries) with experimental data . Cross-validate with X-ray crystallography (CCDC deposition codes, e.g., 1013218) for definitive bond lengths/angles .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the imidazolidinone moiety in nucleophilic/electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD basis set) analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the imidazolidinone’s carbonyl groups (LUMO-rich) are susceptible to nucleophilic attack, while the aromatic benzamide (HOMO-rich) may participate in electrophilic substitution . Solvent effects (PCM model) and transition-state modeling (NEB method) refine reaction pathways .
Q. How do steric and electronic effects of the 3-methyl group impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing methyl with halogens or bulkier substituents). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational parameters (e.g., LogP, polar surface area). For example, the methyl group may enhance lipophilicity (improving membrane permeability) while minimally distorting the imidazolidinone’s planarity . Molecular docking (AutoDock Vina) predicts binding poses in target proteins .
Q. What strategies mitigate side reactions (e.g., oxidation or dimerization) during large-scale synthesis?
- Methodological Answer :
- Oxidation Prevention : Use inert atmospheres (N/Ar) and antioxidants (e.g., BHT) to protect amine groups .
- Dimerization Control : Optimize concentration (dilute conditions reduce intermolecular coupling) and introduce steric hindrance (e.g., ortho-substituents on benzamide) .
- Byproduct Analysis : Monitor reactions via TLC/HPLC and isolate intermediates (e.g., Boc-protected amines) to minimize impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
